molecular formula C13H19N B14005211 N-benzyl-2-methylpent-4-en-2-amine

N-benzyl-2-methylpent-4-en-2-amine

Cat. No.: B14005211
M. Wt: 189.30 g/mol
InChI Key: RPHYXOASHGMIAK-UHFFFAOYSA-N
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Description

N-benzyl-2-methylpent-4-en-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of benzylamine, characterized by the presence of a benzyl group attached to a 2-methylpent-4-en-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methylpent-4-en-2-amine typically involves the reaction of benzylamine with 2-methylpent-4-en-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methylpent-4-en-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, LiAlH4.

    Substitution: NaOCH3, LiAlH4, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction could produce primary or secondary amines .

Mechanism of Action

The mechanism by which N-benzyl-2-methylpent-4-en-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-methylpent-4-en-2-amine is unique due to its specific combination of a benzyl group and a 2-methylpent-4-en-2-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-benzyl-2-methylpent-4-en-2-amine

InChI

InChI=1S/C13H19N/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3

InChI Key

RPHYXOASHGMIAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)NCC1=CC=CC=C1

Origin of Product

United States

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